molecular formula C12H18N4O3 B3913389 3-(Morpholinocarbonyl)-N~1~-propyl-1H-pyrazole-1-carboxamide

3-(Morpholinocarbonyl)-N~1~-propyl-1H-pyrazole-1-carboxamide

Cat. No.: B3913389
M. Wt: 266.30 g/mol
InChI Key: XTQCIGKURNPDQM-UHFFFAOYSA-N
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Description

3-(Morpholinocarbonyl)-N~1~-propyl-1H-pyrazole-1-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a morpholine ring, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholinocarbonyl)-N~1~-propyl-1H-pyrazole-1-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Propyl Group: The N-propyl group can be introduced via alkylation of the pyrazole ring using a suitable alkyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.

    Formation of the Morpholinocarbonyl Group: The morpholine ring can be introduced through a nucleophilic substitution reaction involving morpholine and a suitable carbonyl compound, such as phosgene or a chloroformate ester.

    Coupling of the Pyrazole and Morpholinocarbonyl Groups: The final step involves the coupling of the pyrazole ring with the morpholinocarbonyl group through an amide bond formation reaction, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholinocarbonyl)-N~1~-propyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the pyrazole or morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

3-(Morpholinocarbonyl)-N~1~-propyl-1H-pyrazole-1-carboxamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions involving pyrazole derivatives.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

    Chemical Synthesis:

Mechanism of Action

The mechanism of action of 3-(Morpholinocarbonyl)-N~1~-propyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Morpholinocarbonyl)-N~1~-methyl-1H-pyrazole-1-carboxamide
  • 3-(Morpholinocarbonyl)-N~1~-ethyl-1H-pyrazole-1-carboxamide
  • 3-(Morpholinocarbonyl)-N~1~-butyl-1H-pyrazole-1-carboxamide

Uniqueness

3-(Morpholinocarbonyl)-N~1~-propyl-1H-pyrazole-1-carboxamide is unique due to its specific combination of functional groups and the presence of a propyl chain, which can influence its chemical reactivity and biological activity. The propyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.

Properties

IUPAC Name

3-(morpholine-4-carbonyl)-N-propylpyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-2-4-13-12(18)16-5-3-10(14-16)11(17)15-6-8-19-9-7-15/h3,5H,2,4,6-9H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQCIGKURNPDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1C=CC(=N1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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